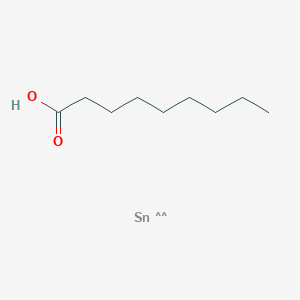
2-Methyl-1,3,6,9,12,15-hexaoxacycloheptadecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-1,3,6,9,12,15-hexaoxacycloheptadecane is an organic compound with the molecular formula C12H24O6 It is a cyclic ether, specifically a crown ether, which is known for its ability to form complexes with various cations
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1,3,6,9,12,15-hexaoxacycloheptadecane typically involves the cyclization of linear polyethers. One common method is the reaction of diethylene glycol with a suitable dihalide under basic conditions to form the cyclic ether. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the cyclization process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, are crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-1,3,6,9,12,15-hexaoxacycloheptadecane undergoes various chemical reactions, including:
Complexation Reactions: It forms stable complexes with metal cations, particularly alkali and alkaline earth metals.
Substitution Reactions: The ether linkages can undergo nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Complexation: Typically involves the use of metal salts such as sodium chloride or potassium iodide in an aqueous or organic solvent.
Substitution: Requires nucleophiles such as halides or alkoxides and may be carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
Complexation: Results in the formation of metal-crown ether complexes.
Substitution: Leads to the formation of substituted ethers, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Methyl-1,3,6,9,12,15-hexaoxacycloheptadecane has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst and in the synthesis of complex organic molecules.
Biology: Employed in studies involving ion transport and membrane permeability.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to encapsulate ions and small molecules.
Industry: Utilized in the extraction and separation of metal ions in analytical chemistry and environmental science.
Wirkmechanismus
The primary mechanism by which 2-Methyl-1,3,6,9,12,15-hexaoxacycloheptadecane exerts its effects is through the formation of stable complexes with metal cations. The oxygen atoms in the crown ether ring coordinate with the cation, effectively encapsulating it and altering its chemical properties. This complexation can influence various molecular targets and pathways, including ion transport across membranes and catalytic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
18-Crown-6: Another crown ether with a similar structure but without the methyl substitution.
15-Crown-5: A smaller crown ether with five oxygen atoms in the ring.
12-Crown-4: An even smaller crown ether with four oxygen atoms.
Uniqueness
2-Methyl-1,3,6,9,12,15-hexaoxacycloheptadecane is unique due to the presence of the methyl group, which can influence its complexation properties and solubility. This slight structural difference can lead to variations in its chemical behavior and applications compared to other crown ethers.
Eigenschaften
CAS-Nummer |
68375-98-4 |
|---|---|
Molekularformel |
C12H24O6 |
Molekulargewicht |
264.31 g/mol |
IUPAC-Name |
2-methyl-1,3,6,9,12,15-hexaoxacycloheptadecane |
InChI |
InChI=1S/C12H24O6/c1-12-17-10-8-15-6-4-13-2-3-14-5-7-16-9-11-18-12/h12H,2-11H2,1H3 |
InChI-Schlüssel |
DDYAYLGERJQFIA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1OCCOCCOCCOCCOCCO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,7-Bis[3-(dimethylamino)prop-2-en-1-ylidene]cycloheptan-1-one](/img/structure/B14462755.png)
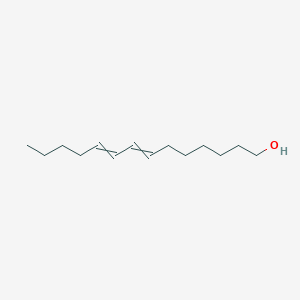
![2,2-bis(hydroxymethyl)propane-1,3-diol;1,7,8,9,10,10-hexachloro-4-oxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione;nonanedioic acid;(E)-octadec-9-enoic acid](/img/structure/B14462766.png)
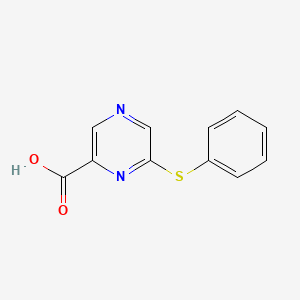

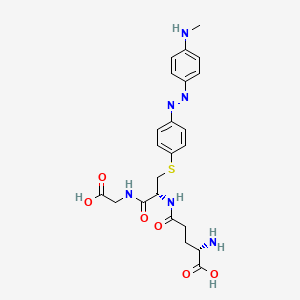
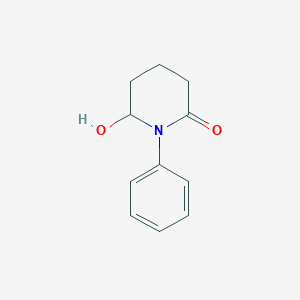
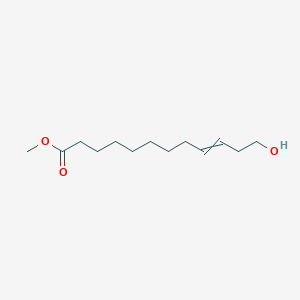
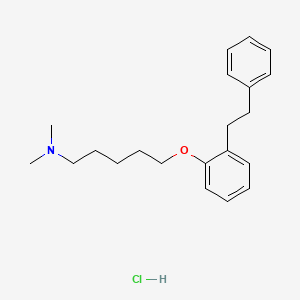
![2-Hydroxy-4-[(2-hydroxy-4-methoxy-6-methylbenzoyl)oxy]-3,6-dimethylbenzoic acid](/img/structure/B14462806.png)
